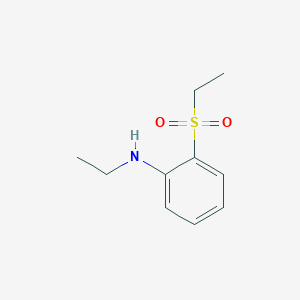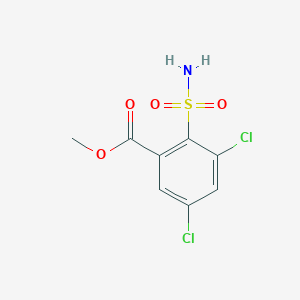
2-Ethoxy-4-propoxybenzoic acid
Overview
Description
“2-Ethoxy-4-propoxybenzoic acid” is a chemical compound with the molecular formula C12H16O4 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant oils and is widely used in the food and cosmetics industries .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-propoxybenzoic acid” consists of a benzoic acid core with ethoxy (C2H5O) and propoxy (C3H7O) functional groups attached . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups.Scientific Research Applications
Synthesis and Chemical Reactivity
2-Ethoxy-4-propoxybenzoic acid and its derivatives have been utilized in various synthetic processes. Notably, it's involved in the synthesis of quinazolinone derivatives with antimicrobial activity. This application is significant in pharmaceutical research, particularly in the development of novel antimicrobial agents (El-Hashash et al., 2011).
Organic Chemistry and Catalysis
In organic chemistry, derivatives of 2-Ethoxy-4-propoxybenzoic acid have been explored for their potential as proton shuttles in selective functionalization processes. This exploration is crucial in developing more efficient and selective synthetic routes in organic chemistry (Pi et al., 2018).
Development of Imaging Agents
Research has shown the potential of 2-Ethoxy-4-propoxybenzoic acid derivatives in developing imaging agents for medical applications. Specifically, these derivatives have been investigated for their role in imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), which is significant in the early diagnosis and treatment of this condition (Cui et al., 2012).
Antioxidant Properties
There's also research indicating the antioxidant properties of compounds derived from 2-Ethoxy-4-propoxybenzoic acid. These properties are essential in various applications, including food preservation, pharmaceuticals, and potentially in the management of oxidative stress-related diseases (Rubio-Cortés et al., 2021).
Thermodynamic Properties
The thermodynamic properties of 2-Ethoxy-4-propoxybenzoic acid derivatives have been studied, providing insights into their physical characteristics and potential applications in materials science. Such studies are crucial in the design of new materials and understanding their behavior under different conditions (Silva et al., 2010).
properties
IUPAC Name |
2-ethoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-7-16-9-5-6-10(12(13)14)11(8-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJXZQTEYZYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)


![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)









